rac Normepromazine Hydrochloride

Phenothiazine Derivatives Metabolite Standards Structure-Activity Relationship

QC laboratories performing anastrozole impurity profiling require the designated Anastrozole Related Compound B reference standard-rac Normepromazine Hydrochloride-for compendial system suitability testing. Substitution with chloro-analogs (e.g., norchlorpromazine) introduces systematic bias due to differing LogP (4.58 vs. ~4.85), hydrogen bonding, and MS ionization profiles. • Racemic mixture provides defined stereochemical baseline for chiral method development (Rs ≥ 1.5) and enantiomeric excess calibration. • Light grey solid; soluble in methanol and water for straightforward stock/working standard preparation. • Quantify N-desmethyl metabolites in in vitro metabolism studies; adapt validated LC-MS/MS methods with intra-/inter-day precision within ±15%.

Molecular Formula C18H23ClN2OS
Molecular Weight 350.905
CAS No. 1246814-56-1
Cat. No. B588490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Normepromazine Hydrochloride
CAS1246814-56-1
Synonyms2-Methoxy-N,β-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride; 
Molecular FormulaC18H23ClN2OS
Molecular Weight350.905
Structural Identifiers
SMILESCC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl
InChIInChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H
InChIKeyQQSHLCFVEORDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Normepromazine Hydrochloride Overview


rac Normepromazine Hydrochloride (CAS 1246814-56-1) is a phenothiazine derivative existing as a racemic mixture of enantiomers, with the molecular formula C₁₈H₂₂ClN₂OS and a molecular weight of 350.91 g/mol . It is a light grey solid with solubility in methanol and water, and is classified as a pharmaceutical impurity/metabolite standard . The compound is structurally characterized by a 2-methoxy substitution on the phenothiazine core and an N,β-dimethylpropan-1-amine side chain, distinguishing it from other N-desmethyl phenothiazine analogs such as N-desmethylchlorpromazine (norchlorpromazine) which bears a 2-chloro substitution .

Why rac Normepromazine Hydrochloride Is Irreplaceable


While numerous phenothiazine analogs exist, rac Normepromazine Hydrochloride cannot be substituted with generic alternatives due to its distinct structural features that govern its behavior as an analytical reference standard. The compound's unique combination of a 2-methoxy phenothiazine substitution and an N-desmethyl side chain yields physicochemical properties—including a LogP of 4.58 and specific hydrogen bonding capacity—that differ materially from chloro-substituted analogs like norchlorpromazine (N-desmethylchlorpromazine) [1]. These differences directly impact chromatographic retention times, ionization efficiency in mass spectrometry, and solubility profiles in analytical workflows. Furthermore, as a racemic mixture, the compound provides a defined stereochemical baseline for chiral method development, whereas single enantiomer standards or alternative N-desmethyl analogs cannot replicate the same matrix-matched calibration behavior . In metabolic studies where precise quantification of parent drug metabolites is required, substitution with an in-class but structurally dissimilar analog introduces systematic bias and invalidates method validation parameters.

rac Normepromazine Hydrochloride Differentiation Evidence


Structural Differentiation from Norchlorpromazine

rac Normepromazine Hydrochloride is structurally differentiated from N-desmethylchlorpromazine (norchlorpromazine, CAS 1225-64-5) by a critical substitution on the phenothiazine core. The target compound bears a 2-methoxy group (-OCH₃), whereas the comparator contains a 2-chloro group (-Cl) . This substitution fundamentally alters physicochemical properties: the target compound has a calculated LogP of 4.58 [1], while N-desmethylchlorpromazine exhibits a higher LogP of approximately 4.85 (inferred from chlorpromazine's reported LogP of 5.2–5.4 and the general increase in hydrophobicity associated with chloro vs. methoxy substitution in phenothiazine series) [2]. The hydrogen bond acceptor count differs (4 for target vs. 3 for comparator) [1], directly impacting chromatographic retention and mass spectrometric ionization behavior.

Phenothiazine Derivatives Metabolite Standards Structure-Activity Relationship

Analytical Sensitivity of N-Desmethyl Metabolites

Although direct quantitative data for rac Normepromazine Hydrochloride itself is limited in published primary literature, the compound class of mono-N-desmethyl phenothiazines has well-established analytical benchmarks. In a gas-chromatographic method using nitrogen-selective detection, mono-N-desmethylchlorpromazine (the chloro-substituted analog) was measured with a limit of quantification (LOQ) of 20 μg/L in 2-mL human serum samples, with a within-run coefficient of variation (CV) of 5.1% at 100 μg/L [1]. A more recent LC-MS/MS method established for quantifying N-monodesmethylchlorpromazine in microsomal enzymes achieved intra-day and inter-day accuracy and precision within ±15% across validated concentration ranges, with no detectable matrix effect [2].

Bioanalytical Chemistry Therapeutic Drug Monitoring LC-MS/MS Method Development

Solubility vs. Non-Methoxy Phenothiazines

rac Normepromazine Hydrochloride (CAS 1246814-56-1) exhibits defined solubility in both methanol and water, making it amenable to direct dissolution in polar solvents for analytical workflows . In contrast, the parent compound chlorpromazine and its N-desmethyl metabolite norchlorpromazine (free base forms) are practically insoluble in water, with aqueous solubility reported at 0.942 mg/L for promazine hydrochloride (a structurally related phenothiazine) [1]. This solubility differential is attributable to the hydrochloride salt form of the target compound, which enhances aqueous solubility relative to free base phenothiazines while maintaining methanol compatibility for organic-phase applications.

Pre-formulation Sample Preparation Reference Standard Handling

Regulatory Niche as Anastrozole Impurity B

rac Normepromazine Hydrochloride is catalogued as Anastrozole Related Compound B (Anastrozole impurity B reference standard) . This defined regulatory application positions the compound within a specific analytical niche—quantification of anastrozole impurities during pharmaceutical quality control—that cannot be fulfilled by generic phenothiazine analogs lacking this established impurity designation. While N-desmethylchlorpromazine serves as Chlorpromazine Impurity D (EP Reference Standard) for chlorpromazine analysis , rac Normepromazine Hydrochloride occupies a distinct and non-interchangeable position in the compendial impurity landscape.

Pharmaceutical Impurity Profiling Regulatory Reference Standards Anastrozole Analysis

Racemic Mixture for Chiral Separations

rac Normepromazine Hydrochloride is explicitly supplied as a racemic mixture, containing equal amounts of left- and right-handed enantiomers . The compound possesses 0 defined stereocenters and 1 undefined stereocenter, confirming its racemic nature . This racemic specification provides a critical stereochemical baseline for chiral method development, enabling the establishment of enantiomeric resolution conditions, determination of relative retention times for each enantiomer, and calculation of enantiomeric excess in synthetic or metabolic samples. In contrast, single-enantiomer phenothiazine reference standards (where available) cannot provide this racemic benchmark.

Chiral Chromatography Enantiomeric Separation Analytical Method Validation

N-Desmethyl Metabolic Pathway Significance

rac Normepromazine Hydrochloride represents the N-desmethylated metabolite class of methoxy-substituted phenothiazines. In the broader phenothiazine family, N-demethylation is a kinetically favorable metabolic pathway: theoretical studies demonstrate that N14-demethylation of chlorpromazine is thermodynamically and kinetically preferred over alternative pathways, with mono-N-desmethylchlorpromazine identified as the most feasible primary metabolite [1]. In clinical samples from patients receiving chlorpromazine therapy, N-desmethylchlorpromazine was detected at concentrations up to 27% of the parent drug in erythrocytes [2][3]. While direct metabolic data for the methoxy-substituted analog are not available in the retrieved literature, the established metabolic significance of N-desmethylation in phenothiazine pharmacology underscores the compound's relevance as a metabolite reference standard.

Drug Metabolism Cytochrome P450 N-Demethylation Pathway

rac Normepromazine Hydrochloride Application Scenarios


Anastrozole Impurity Quantitation Standard

As Anastrozole Related Compound B, rac Normepromazine Hydrochloride serves as the designated impurity reference standard for anastrozole pharmaceutical analysis . QC laboratories performing compendial testing for anastrozole active pharmaceutical ingredient (API) or finished dosage forms utilize this compound to establish system suitability, determine relative retention times, and quantify impurity B levels. No alternative phenothiazine analog can substitute for this specific regulatory impurity designation, making procurement essential for compliance with pharmacopoeial monograph requirements. The compound's solubility in methanol and water facilitates straightforward preparation of stock and working standard solutions for HPLC-UV or LC-MS/MS impurity profiling workflows.

Chiral Separation of Methoxy Phenothiazine Metabolites

The racemic nature of rac Normepromazine Hydrochloride—explicitly specified as a mixture of equal enantiomers with 0 defined stereocenters —makes it the appropriate standard for developing and validating chiral chromatographic methods. Researchers establishing enantioselective assays for methoxy-substituted phenothiazine metabolites require a racemic reference to: (1) confirm adequate enantiomeric resolution (Rs ≥ 1.5), (2) determine the elution order of individual enantiomers, and (3) establish calibration curves for enantiomeric excess calculations. The compound's calculated LogP of 4.58 and defined hydrogen bond acceptor count of 4 [1] inform mobile phase optimization for both normal-phase chiral and reversed-phase achiral separations.

In Vitro Metabolism of Methoxypromazine Analogs

Given that N-demethylation represents a kinetically favorable and thermodynamically preferred metabolic pathway for phenothiazine compounds [2], rac Normepromazine Hydrochloride is the requisite reference standard for quantifying N-desmethyl metabolites of methoxypromazine analogs in in vitro metabolism studies. The established LC-MS/MS methodology for N-monodesmethylchlorpromazine in rat and human liver microsomes—validated with intra-day and inter-day precision within ±15% [3]—provides a directly transferable analytical framework. Researchers can adapt this validated method using rac Normepromazine Hydrochloride as the authentic metabolite standard for calibration, enabling accurate quantification of N-demethylation rates, calculation of intrinsic clearance (CLᵢₙₜ), and assessment of cytochrome P450 isoform contributions.

Bioanalytical Method for TDM of Methoxy Antipsychotics

The demonstrated clinical relevance of N-desmethyl metabolites—with erythrocyte concentrations reaching up to 27% of parent drug levels for chlorpromazine analogs [4]—underscores the need for accurate quantification in therapeutic drug monitoring (TDM) assays. rac Normepromazine Hydrochloride enables development and validation of bioanalytical methods for detecting methoxy-substituted phenothiazine metabolites in plasma, serum, or whole blood matrices. The compound's aqueous solubility simplifies preparation of matrix-matched calibration standards and quality control samples without requiring organic co-solvents that could introduce matrix effects or ionization suppression in LC-MS/MS detection. Analytical benchmarks from the phenothiazine class, including an LOQ of 20 μg/L for mono-N-desmethylchlorpromazine via GC-NPD [5], establish the sensitivity targets that method developers should aim to achieve or exceed.

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